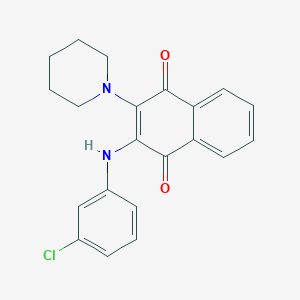

![molecular formula C14H13N3O4 B2467373 4-[(3-硝基吡啶-2-基)氨基]苯甲酸乙酯 CAS No. 78750-62-6](/img/structure/B2467373.png)

4-[(3-硝基吡啶-2-基)氨基]苯甲酸乙酯

描述

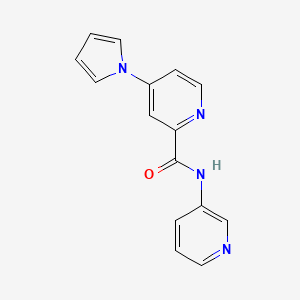

Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate is a synthetic compound with the molecular formula C14H13N3O4 . It belongs to the class of nitropyridine derivatives.

Synthesis Analysis

The synthesis of Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine . This compound can be further reduced to form 4-[(3-aminopyridin-2-yl)amino]phenol . Instead of the Pd/C catalytic hydrogenation described in many literature, reduction with cheap sodium sulfide in aqueous media was utilized for shorting the reaction time and simplifying the operation .Molecular Structure Analysis

The molecular structure of Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate is characterized by a linear structure formula . The molecular weight of this compound is 287.27 .Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate include a molecular weight of 287.27 . Other specific properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学研究应用

合成与材料科学

合成工艺优化: 以2-[(2'-氰基联苯-4-基)甲基氨基]-3-硝基苯甲酸乙酯为原料,经肼 hydrate还原、Pb/C催化,合成3-氨基-2-[(2'-氰基联苯-4-基)甲基氨基]苯甲酸乙酯,该工艺稳定、简便、收率高,可用于工业化生产 (方乔云,2012).

氢键超分子结构: 4-(5-氨基-3-甲基-1H-吡唑-1-基)苯甲酸乙酯及其相关化合物表现出一维、二维和三维的氢键超分子结构,该性质对于理解分子间相互作用和设计具有特定性质的材料具有重要意义 (J. Portilla 等,2007).

光学非线性性质: 由4-氨基苯甲酸乙酯衍生的席夫碱化合物表现出有前景的光学非线性性质,显示出在光子学和光电子学中的潜在应用 (Hasanain A. Abdullmajed 等,2021).

化学和反应机理

光解和人工呼吸反应: 对带有硝基苯基吲哚发色团的笼型苯甲酸的光解研究证明了人工呼吸型反应,涉及 CO2 消除和 O2 吸收,揭示了光化学转化的见解 (林强华和 M. Abe,2021).

抗菌剂合成: 合成了4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯及其衍生物,并评估了其对各种细菌和真菌的抗菌活性,为开发新的抗菌剂做出了贡献 (N. Desai 等,2007).

酶活性的模拟: 含有4-羟基-3,5-双(((2-羟乙基)(吡啶-2-基甲基)氨基)甲基)苯甲酸乙酯的镉(II)配合物已被证明可以模拟有机磷酸酯降解酶和金属-β-内酰胺酶的活性,为生化反应和生物修复中的潜在应用提供了见解 (Lena J. Daumann 等,2012).

电子和光学应用

- 电化学和电致变色性质: 合成了新型的供体-受体型单体,包括4-(3,6-二(噻吩-2-基)-9H-咔唑-9-基)-苯甲酸乙酯,并对其电化学和电致变色性质进行了表征。这些性质对于在电子器件和智能窗口中的应用至关重要 (胡斌等,2013).

属性

IUPAC Name |

ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-21-14(18)10-5-7-11(8-6-10)16-13-12(17(19)20)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZLEAQNAQRZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331560 | |

| Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78750-62-6 | |

| Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

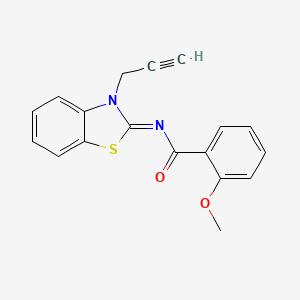

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2467292.png)

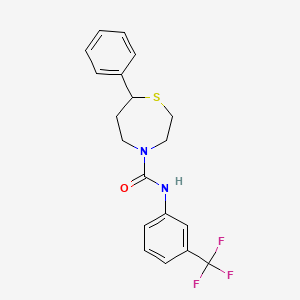

![(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2467299.png)

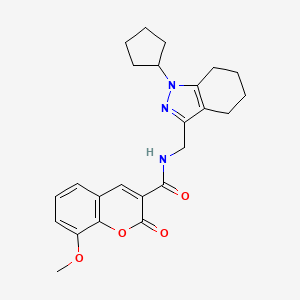

![3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2467300.png)

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2467301.png)

![1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2467302.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2467306.png)